molecular formula C7H14N2O2S B12854974 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12854974
M. Wt: 190.27 g/mol
InChI Key: FBUYJBNJVKMKHO-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26326 g/mol This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core with a methylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . This method involves heating N-phthalimidoaziridines in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines. The reaction conditions typically require elevated temperatures and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[3,4-c]pyrrole compounds.

Scientific Research Applications

2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Methylsulfonyl)octahydropyrrolo[3,4-c]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

5-methylsulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C7H14N2O2S/c1-12(10,11)9-4-6-2-8-3-7(6)5-9/h6-8H,2-5H2,1H3

InChI Key

FBUYJBNJVKMKHO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CC2CNCC2C1

Origin of Product

United States

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